molecular formula C20H26FN3O4S B2779282 N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide CAS No. 1049391-00-5

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

Cat. No. B2779282
M. Wt: 423.5
InChI Key: PDIYMRWSGYDWMK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a sulfonamide group, and a dimethoxybenzene group. The presence of these groups suggests that the compound could have a variety of biological activities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the attachment of the dimethoxybenzene and sulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central piperazine ring. The presence of the fluorine atom could introduce some interesting electronic effects, as fluorine is highly electronegative .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the sulfonamide group could be susceptible to hydrolysis .

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

One application in scientific research involving similar compounds is in the study of corrosion inhibition properties on iron. Piperidine derivatives have been investigated for their adsorption behaviors and their effectiveness in protecting against corrosion, utilizing quantum chemical calculations and molecular dynamics simulations. The study provides insights into the interactions of these molecules with metal surfaces, which could be relevant for applications in materials science and engineering (Kaya et al., 2016).

Catalytic Enantioselective Synthesis

Another significant area of application is in the synthesis of therapeutic agents. For example, the catalytic enantioselective synthesis of derivatives related to the chemical structure of interest has been explored for potential use as therapeutic agents against cocaine abuse. This research highlights the compound's role in the development of more effective and selective therapies (Forrat et al., 2007).

Pharmacological Profile Studies

Furthermore, derivatives of benzenesulfonamide have been studied for their pharmacological profiles, such as their role as antagonists for specific receptors in the brain, suggesting potential applications in the treatment of neurological disorders. These studies involve assessing the potency, selectivity, and brain penetration of the compounds, indicating their potential for therapeutic use (Stean et al., 2002).

X-ray Diffraction and Biological Evaluation

In addition, the synthesis, characterization, and biological evaluation of compounds with similar structures have been explored. For example, research involving X-ray diffraction studies provides detailed insights into the molecular structure, which is critical for understanding the interaction mechanisms with biological targets. These studies can lead to the development of new drugs with specific biological activities (Sanjeevarayappa et al., 2015).

Development of COX-2 Inhibitors

Moreover, the investigation into the synthesis of sulfonamide derivatives for selective inhibition of cyclooxygenase-2 (COX-2) enzymes has revealed potential applications in the treatment of inflammation and pain. This research has led to the identification of potent, highly selective, and orally active COX-2 inhibitors, highlighting the therapeutic potential of such compounds (Hashimoto et al., 2002).

Future Directions

Future research on this compound could involve further exploration of its biological activity, the development of more efficient synthesis methods, or the design of related compounds with improved properties .

properties

IUPAC Name

N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O4S/c1-27-16-7-8-19(28-2)20(15-16)29(25,26)22-9-10-23-11-13-24(14-12-23)18-6-4-3-5-17(18)21/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYMRWSGYDWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,5-dimethoxybenzenesulfonamide

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